molecular formula C14H15FN2O2 B1429609 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 1415719-10-6

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B1429609
CAS No.: 1415719-10-6
M. Wt: 262.28 g/mol
InChI Key: AOAKLZCIAGZKQF-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C14H15FN2O2 It is characterized by a pyrrolidine-2,5-dione core structure substituted with a 4-fluorophenyl group and a cyclopropylmethylamino group

Biochemical Analysis

Biochemical Properties

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit human carbonic anhydrase isoenzymes, which are involved in various physiological processes . The interaction with these enzymes is primarily through binding to the active site, leading to inhibition of their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of key proteins involved in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. The presence of the fluorophenyl group enhances its binding affinity and specificity towards target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of specific enzymes and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including disruption of normal cellular function and induction of apoptosis. Threshold effects have been observed, indicating a narrow therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. Its metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound can accumulate in specific tissues, influencing its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization enhances its interaction with target biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the pyrrolidine-2,5-dione core.

    Attachment of the Cyclopropylmethylamino Group: This is usually done through an amination reaction where the cyclopropylmethylamine is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Cyclopropylmethyl)amino]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
  • 3-[(Cyclopropylmethyl)amino]-1-(4-bromophenyl)pyrrolidine-2,5-dione
  • 3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Uniqueness

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

3-(cyclopropylmethylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c15-10-3-5-11(6-4-10)17-13(18)7-12(14(17)19)16-8-9-1-2-9/h3-6,9,12,16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAKLZCIAGZKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153722
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-10-6
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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